![molecular formula C9H5ClN2O3S2 B13859102 4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a chlorine atom and a carbonyl group, linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid typically begins with the preparation of 5-chlorothiophene-2-carbonyl chloride. This intermediate can be synthesized by reacting 5-chlorothiophene with trichloroacetyl chloride under the action of aluminum trichloride, followed by hydrolysis . The resulting 5-chlorothiophene-2-carbonyl chloride is then reacted with 1,2-thiazole-3-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-chlorothiophene-2-carbonyl chloride: An intermediate used in the synthesis of the target compound.
2-chlorothiophene: A simpler thiophene derivative with similar reactivity.
1,2-thiazole-3-carboxylic acid: Another building block used in the synthesis of the target compound.
Uniqueness
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid is unique due to its combined thiophene and thiazole rings, which confer specific chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C9H5ClN2O3S2 |
|---|---|
Molecular Weight |
288.7 g/mol |
IUPAC Name |
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3S2/c10-6-2-1-5(17-6)8(13)11-4-3-16-12-7(4)9(14)15/h1-3H,(H,11,13)(H,14,15) |
InChI Key |
CAPPJAIHAGHPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=CSN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
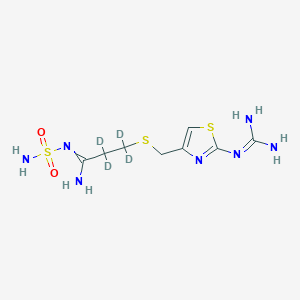
![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
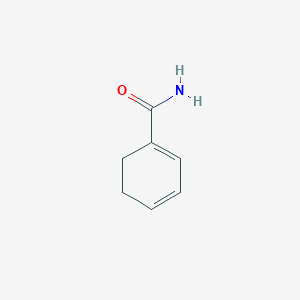
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
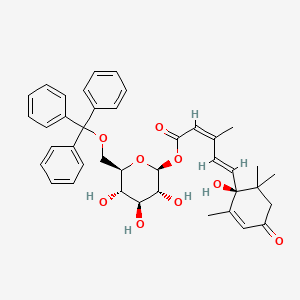
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
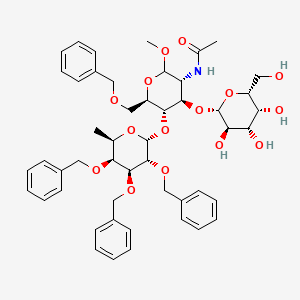
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)

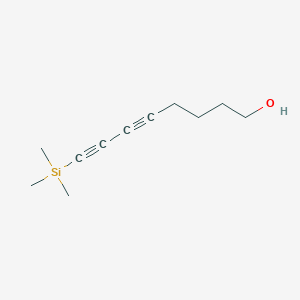
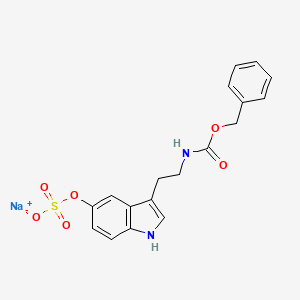
![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)
